molecular formula C11H19NO3 B567060 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane CAS No. 1363381-56-9

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Cat. No.: B567060
CAS No.: 1363381-56-9
M. Wt: 213.277
InChI Key: ZWWHBQKHQHYPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a spirocyclic compound with the molecular formula C11H19NO3. It is characterized by a spiro[3.3]heptane core, which is a bicyclic structure where two rings share a single atom. This compound is often used as a building block in organic synthesis and medicinal chemistry due to its unique structural features.

Scientific Research Applications

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules.

    Biology: It is used in the development of bioactive compounds and probes for biological studies.

    Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: It finds applications in the production of fine chemicals and advanced materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding the formation of dust and aerosols, and using non-sparking tools .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a suitable azaspiro compound, which undergoes a series of reactions including protection, cyclization, and deprotection steps to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

    1-Azaspiro[3.3]heptane: This compound shares the spiro[3.3]heptane core but lacks the Boc (tert-butoxycarbonyl) protecting group and the hydroxy functional group.

    6-Oxa-1-azaspiro[3.3]heptane: This compound has an oxygen atom in place of one of the carbon atoms in the spirocyclic ring.

Uniqueness: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is unique due to the presence of both the Boc protecting group and the hydroxy functional group. These features enhance its reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWHBQKHQHYPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130100
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-19-1
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.